FOY 251-D4
Description
Properties
Molecular Formula |
C₁₇H₁₅D₄N₃O₇S |
|---|---|
Molecular Weight |
413.44 |
Synonyms |
4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic Acid Monomethanesulfonate-D4 |
Origin of Product |
United States |
Biochemical Genesis and Structural Characterization of Foy 251
FOY 251 as a Principal Metabolite of Camostat (B1201512) Mesylate: Implications for Research
FOY 251, chemically known as 4-(4-guanidinobenzoyloxy) phenylacetic acid (GBPA), is the principal and pharmacologically active metabolite of camostat mesylate. chemicalsknowledgehub.comnih.gov Following administration, camostat mesylate, a prodrug, undergoes rapid conversion to FOY 251. nih.gov This biotransformation is primarily mediated by carboxylesterases. The prompt and extensive nature of this metabolic process means that in physiological systems, the biological activity attributed to camostat mesylate is largely executed by FOY 251.
This metabolic relationship has profound implications for research. Firstly, it necessitates that in vitro and in vivo studies aimed at elucidating the mechanism of action of camostat mesylate must consider the activity of FOY 251. nih.gov Secondly, understanding the pharmacokinetic and pharmacodynamic profiles of FOY 251 is crucial for interpreting the clinical efficacy and behavior of its parent compound. Research has focused on FOY 251 as the key driver of the therapeutic effects observed with camostat mesylate, particularly in the inhibition of serine proteases like TMPRSS2. nih.gov
| Parent Drug | Active Metabolite | Enzyme Family | Metabolic Reaction |
|---|---|---|---|
| Camostat Mesylate | FOY 251 (GBPA) | Carboxylesterases | Hydrolysis |
Fundamental Structural Elements of FOY 251 and its Classification within Protease Inhibitor Chemotypes
The chemical structure of FOY 251 is central to its function as a serine protease inhibitor. Its key structural features include:
A guanidinobenzoyloxy group: This positively charged guanidinium (B1211019) group is a critical pharmacophore. It mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This allows FOY 251 to bind to the S1 specificity pocket of target proteases.
An ester linkage: This bond connects the guanidinobenzoyl and phenylacetic acid components. It is this ester that is the target of the nucleophilic attack by the active site serine residue of the protease.
Based on these structural elements and its mechanism of action, FOY 251 can be classified as a synthetic, small-molecule, active-site directed, covalent reversible inhibitor of serine proteases . More specifically, it belongs to the chemotype of guanidinobenzoate-based inhibitors . This classification is based on its ability to form a covalent bond with the serine residue in the active site of the protease, a mechanism that is characteristic of many serine protease inhibitors. nih.gov The interaction involves a two-stage process: an initial reversible binding followed by the formation of a covalent bond. nih.gov
Deuterium (B1214612) Labeling of FOY 251 (FOY 251-D4) for Advanced Analytical and Mechanistic Studies
To facilitate more detailed and accurate investigation of its biochemical and pharmacological properties, isotopically labeled versions of FOY 251, such as this compound, are invaluable research tools.
Theoretical and Practical Rationale for Isotopic Labeling in Biochemical Research
Isotopic labeling, particularly with stable isotopes like deuterium (²H), is a powerful technique in biomedical research for several reasons:
Pharmacokinetic and Metabolism Studies: Deuterium-labeled compounds can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. mdpi.comclearsynth.com The heavier mass of deuterium allows for the differentiation of the labeled compound from its endogenous counterparts using mass spectrometry. nih.govresearchgate.net
Enhanced Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. mdpi.com Replacing hydrogen with deuterium at metabolically vulnerable sites can slow down enzymatic degradation, leading to an improved pharmacokinetic profile. evitachem.comisotope.com
Mechanistic Studies: Isotopically labeled substrates can be used to probe enzyme mechanisms by observing kinetic isotope effects. nih.gov This can provide insights into the rate-limiting steps of a reaction.
Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays. acs.org Their similar chemical properties to the analyte of interest, but different mass, allow for accurate and precise quantification in complex biological matrices. nih.gov
For a molecule like FOY 251, a deuterated analog such as this compound would be instrumental in precisely mapping its metabolic fate and quantifying its presence in biological samples during preclinical and clinical research.
| Application Area | Rationale | Key Benefit |
|---|---|---|
| ADME Studies | Tracer for metabolic pathways | Accurate tracking of drug and metabolite fate |
| Pharmacokinetics | Increased metabolic stability | Improved drug exposure and half-life |
| Enzyme Kinetics | Kinetic Isotope Effect measurements | Elucidation of reaction mechanisms |
| Bioanalysis | Internal standard for mass spectrometry | Precise and accurate quantification |
General Synthetic Approaches for Deuterated Analogs such as this compound
The synthesis of a deuterated analog like this compound would involve the introduction of deuterium atoms at specific positions within the molecule. While the exact synthetic route for this compound is not detailed in the public domain, general methods for deuterium labeling of organic molecules can be applied. These include:
Hydrogen-Deuterium Exchange Reactions: These reactions involve the exchange of protons for deuterons from a deuterium source, often catalyzed by a metal. researchgate.net For a molecule with a phenylacetic acid component, methods for the deuteration of carboxylic acids could be employed. chemrxiv.org
Use of Deuterated Starting Materials: The synthesis can be designed to incorporate building blocks that are already deuterated. For example, a deuterated version of a precursor to the phenylacetic acid or guanidinobenzoic acid moiety could be used.
Decarboxylation in the Presence of D₂O: For the synthesis of α-deuterated carboxylic acids, a common method involves the decarboxylation of a corresponding malonic acid in the presence of heavy water (D₂O). nih.gov
The specific placement of the four deuterium atoms in "this compound" would be guided by the research objective. For instance, if the goal is to slow down metabolism, the deuterium atoms would be placed at sites known to be susceptible to enzymatic oxidation. If the purpose is for use as an internal standard, the placement would be in a stable position that is unlikely to undergo exchange.
Molecular Mechanism of Action and Direct Interactions of Foy 251
Detailed Elucidation of the Reversible Covalent Inhibition Modality Exhibited by FOY 251
FOY 251 inhibits serine proteases, including TMPRSS2, through a reversible covalent inhibition mechanism. nih.govresearchgate.netnih.govasm.org This involves a two-stage process: initial reversible non-covalent binding to the enzyme's active site, followed by the formation of a covalent bond with a residue in the active site. nih.govresearchgate.net This covalent interaction is relatively stable but ultimately reversible, with the inactive metabolite being released from the active center. nih.gov
Kinetic Aspects of Binding and Active Site Specificity of FOY 251
The inhibition of TMPRSS2 by FOY 251 involves kinetic aspects characteristic of reversible covalent inhibitors. The process begins with the reversible formation of a non-covalent complex within the enzyme's active site. nih.govresearchgate.net This pre-complex is then catalyzed to form a more stable, long-lived covalent complex, which is the primary source of inhibition. nih.govresearchgate.net Molecular dynamics simulations have been used to investigate the binding kinetics and the stability of the TMPRSS2-FOY 251 complex. nih.govresearchgate.netgoogle.com These studies suggest that the non-covalent complex is metastable, facilitating the subsequent covalent interaction. nih.govresearchgate.netgoogle.com The population of this short-lived pre-complex is directly related to the inhibitory activity. nih.govresearchgate.net
Critical Role of Specific Amino Acid Residues (e.g., Serine-441) in Protease-FOY 251 Interaction
A critical aspect of FOY 251's interaction with serine proteases, including TMPRSS2, is the formation of a covalent bond with a specific serine residue in the enzyme's active site. nih.govbiorxiv.orgresearchgate.netbiorxiv.org Serine-441 (Ser441) in TMPRSS2 has been identified as a key residue involved in this covalent binding. nih.govresearchgate.net The ester group within the structure of FOY 251 can interact with the catalytic Ser441, making it susceptible to catalysis and the formation of the covalent inhibitory complex. nih.govresearchgate.netgoogle.combiorxiv.org Structural analysis and molecular modeling studies support this covalent bond formation at the active site serine. biorxiv.orgbiorxiv.org The guanidinium (B1211019) group of FOY 251 also plays a crucial role in stabilizing the interaction by binding into the S1 pocket of TMPRSS2, potentially forming a transient salt bridge with Asp-435. nih.govresearchgate.netgoogle.comuoa.gr
Investigating the Inhibitory Breadth of FOY 251 Across Related Serine Proteases
Beyond TMPRSS2, FOY 251 has been shown to exhibit inhibitory activity against other related trypsin-like serine proteases. Studies have reported that FOY 251, similar to camostat (B1201512), demonstrates activity against enzymes such as trypsin, thrombin, plasma kallikrein, and plasmin. acs.orgnih.govsemanticscholar.org While the potency may vary between different proteases, the conserved inhibitory activity across a range of serine proteases suggests a broader mechanism of action targeting the common catalytic machinery of this enzyme family. acs.orgnih.govphysiology.org
Here is a table summarizing some of the inhibitory data for FOY 251 against TMPRSS2:
| Target Enzyme | IC50 (nM) | Reference |
| TMPRSS2 | 33.3 | acs.orgprobechem.comcaymanchem.comnih.gov |
In Vitro Cellular and Biochemical Investigations of Foy 251 Activity
Enzymatic Inhibition Assays Utilizing Recombinant Serine Proteases
In vitro biochemical assays using recombinant serine proteases have been instrumental in characterizing the inhibitory profile of FOY 251. Studies have shown that FOY 251 acts as a potent inhibitor of TMPRSS2 caymanchem.comsigmaaldrich.comnih.govfigshare.com. The mechanism of inhibition involves a two-stage process: initial reversible non-covalent binding to the enzyme's active site, followed by the formation of a relatively stable, though reversible, covalent bond with a serine residue (specifically serine-441 in the active site of TMPRSS2) biorxiv.orgnih.gov. This covalent modification is a key aspect of its inhibitory action biorxiv.org.
Enzymatic assays measuring the cleavage of a fluorogenic substrate by recombinant TMPRSS2 have determined the half-maximal inhibitory concentration (IC50) of FOY 251. One study reported an IC50 of 33.3 nM for FOY 251 against recombinant TMPRSS2 caymanchem.comnih.govfigshare.com. Another study reported a similar potency with an apparent IC50 of 33.3 nM nih.gov. These assays demonstrate that FOY 251 directly inhibits the proteolytic activity of TMPRSS2 in a cell-free system.
FOY 251 has also been reported to inhibit other trypsin-like serine proteases. While its activity against TMPRSS2 is well-documented, it also shows inhibitory activity against enzymes such as trypsin, thrombin, plasma kallikrein, and plasmin, although with varying potencies sigmaaldrich.comnih.govsemanticscholar.org. For instance, FOY-251 has an IC50 of 55 nM against trypsin, 2.32 µM against plasma kallikrein, and 12.5 µM against plasmin sigmaaldrich.com. This indicates that while FOY 251 is a serine protease inhibitor, it exhibits differential potency across different enzymes.
| Protease | FOY 251 IC50 (nM) | Reference |
|---|---|---|
| TMPRSS2 | 33.3 | caymanchem.comnih.govfigshare.com |
| Trypsin | 55 | sigmaaldrich.com |
| Plasma Kallikrein | 2320 | sigmaaldrich.com |
| Plasmin | 12500 | sigmaaldrich.com |
Advanced Cell-Based Assays for Characterizing FOY 251's Biological Effects
Cell-based assays provide crucial insights into the biological effects of FOY 251 in a more physiologically relevant context compared to cell-free enzymatic assays. These assays evaluate the compound's ability to inhibit cellular processes that rely on the activity of target proteases like TMPRSS2.
Impact of FOY 251 on Viral Entry Pathways in Diverse Cultured Cell Systems
FOY 251 has been shown to inhibit the entry of viruses that utilize TMPRSS2 for host cell entry, most notably SARS-CoV-2. TMPRSS2 cleaves the SARS-CoV-2 spike protein, a critical step for viral fusion with the host cell membrane and subsequent entry semanticscholar.orgfigshare.com. By inhibiting TMPRSS2, FOY 251 can block this process.
Cell-based assays using cell lines susceptible to SARS-CoV-2 infection, such as Calu-3 lung cells, have demonstrated the antiviral activity of FOY 251. Studies using SARS-CoV-2 pseudotyped particles, which mimic viral entry, have shown that FOY 251 inhibits entry in Calu-3 cells with a half-maximal effective concentration (EC50) of 178 nM caymanchem.com. Furthermore, FOY 251 has been shown to reduce viral titers in authentic SARS-CoV-2-infected Calu-3 cells at concentrations ranging from 1 to 10 µM caymanchem.com. These findings indicate that FOY 251 effectively blocks SARS-CoV-2 entry and replication in cultured human lung cells. The inhibition of viral entry by FOY 251 in cell-based assays is dose-dependent nih.govchalmers.se.
| Cell Line | Viral Target/Assay | FOY 251 EC50 (nM) | Reference |
|---|---|---|---|
| Calu-3 | SARS-CoV-2 pseudotyped particles | 178 | caymanchem.com |
| Calu-3 | Authentic SARS-CoV-2 (viral titers) | 1000 - 10000 | caymanchem.com |
Analysis of Downstream Cellular Processes and Signaling Cascades Perturbed by TMPRSS2 Inhibition by FOY 251
Inhibition of TMPRSS2 by FOY 251 primarily impacts cellular processes that are dependent on TMPRSS2 proteolytic activity, particularly the activation and cleavage of its substrates. In the context of viral infection, the most significant downstream effect is the inhibition of spike protein priming, which is essential for viral entry semanticscholar.orgfigshare.com. By blocking TMPRSS2-mediated cleavage, FOY 251 prevents the conformational changes in the spike protein necessary for membrane fusion figshare.com.
While the primary focus has been on viral entry, TMPRSS2 also has other potential cellular substrates and roles. However, the provided search results primarily highlight the impact of FOY 251's TMPRSS2 inhibition on viral entry. The link between TMPRSS2 inhibition and reduced viral entry efficiency in cell-based assays demonstrates a direct perturbation of the cellular pathway utilized by SARS-CoV-2 for infection nih.govnih.gov. Modeling based on in vitro data suggests that a high level of TMPRSS2 inhibition is required for a significant reduction in viral entry efficiency nih.govnih.gov.
Comparative Biochemical and Cellular Profiling of FOY 251 Against its Parent Compound and Other Inhibitors
Comparative studies have profiled the activity of FOY 251 alongside its parent compound, camostat (B1201512) mesilate, and other serine protease inhibitors like nafamostat (B1217035) and gabexate (B1204611). These comparisons reveal the relative potency and characteristics of FOY 251.
In enzymatic inhibition assays against recombinant TMPRSS2, FOY 251 is less potent than its parent compound, camostat. Camostat has been reported to have an IC50 of 6.2 nM against TMPRSS2, while FOY 251 has an IC50 of 33.3 nM nih.govfigshare.com. This represents approximately a 5-fold decrease in potency for FOY 251 compared to camostat in this specific assay nih.gov. Both camostat and FOY 251 inhibit TMPRSS2 via covalent binding biorxiv.orgnih.gov.
When compared to other inhibitors, nafamostat is significantly more potent against TMPRSS2 than both camostat and FOY 251, with an IC50 of 0.27 nM nih.govfigshare.com. Gabexate, another serine protease inhibitor, is less potent than FOY 251, with an IC50 of 130 nM against TMPRSS2 nih.govfigshare.com.
| Inhibitor | TMPRSS2 IC50 (nM) | Reference |
|---|---|---|
| Nafamostat | 0.27 | nih.govfigshare.com |
| Camostat mesilate | 6.2 | nih.govfigshare.com |
| FOY 251 | 33.3 | nih.govfigshare.com |
| Gabexate | 130 | nih.govfigshare.com |
In cell-based assays evaluating SARS-CoV-2 spike-driven cell entry, camostat mesilate and FOY 251 have shown comparable efficiency in inhibiting viral entry chalmers.senih.govbiorxiv.org. Although FOY 251 is less potent than camostat in the cell-free TMPRSS2 enzymatic assay, camostat is rapidly metabolized to FOY 251 in biological systems nih.govbiorxiv.orgsemanticscholar.org. Therefore, in cell-based assays where metabolism can occur, the observed antiviral effect of camostat is largely attributed to the activity of its metabolite, FOY 251 nih.gov.
Preclinical in Vivo Research on Foy 251 in Non Human Animal Models
Evaluation of Target Engagement and Mechanistic Biomarkers in Vivo Following FOY 251 Administration
FOY-251 is recognized as a potent inhibitor of trypsin-like serine proteases, including TMPRSS2 medchemexpress.comsigmaaldrich.comnih.gov. In vivo, after administration of camostat (B1201512) mesilate, FOY-251 is the primary active metabolite detected in plasma nimbu.iobiorxiv.orgnih.gov. Animal studies supporting the licensing of camostat in Japan measured the levels of FOY-251 (GBPA) in plasma, as camostat itself was below detectable levels nimbu.io.
Studies have evaluated the impact of FOY-251 on specific biomarkers. In obese mice, FOY-251 treatment increased plasma levels of Fibroblast Growth Factor 21 (FGF21) nih.govnih.govphysiology.org. This increase in FGF21 was observed in ob/ob, lean, and DIO mice nih.govnih.gov. Additionally, FOY-251 treatment decreased plasma branched-chain amino acids (BCAA) in ob/ob mice nih.govphysiology.org. These findings suggest that FOY-251 engages pathways that influence metabolic hormones and amino acid profiles in vivo.
In rats, oral administration of camostat mesilate resulted in a dose-dependent elevation of anti-trypsin and anti-plasmin activities in blood, indicating target engagement with these proteases nimbu.io.
Histopathological and Molecular Analyses of Organ-Specific Responses to FOY 251 Exposure in Animal Tissues
Histopathological analyses have been conducted in animal studies to assess the effects of FOY-251 on organ tissues. In studies involving DIO mice, liver tissue sections were examined using hematoxylin (B73222) & eosin (B541160) staining to assess steatosis plos.orgfigshare.comresearchgate.net. Quantitative image analysis was performed to measure vacuolar burden (%vacuole area/liver area), and semiquantitative blinded histopathology grading was used to assess the severity of liver vacuolation consistent with lipidosis (steatosis) plos.orgfigshare.comresearchgate.net. FOY-251 significantly decreased the severity of vacuolation in the livers of both WT and CCK1R KO mice biorxiv.org.
In the adenine-induced CKD rat model, histological studies were performed on kidney tissue sections using Periodic Acid Schiff (PAS) staining and Azan-Mallory staining karger.com. The extent of interstitial fibrosis was estimated from Azan-Mallory stained sections by measuring the percentage of blue collagen staining in the tubulointerstitium karger.com. Molecular analyses in this model included Real-Time PCR to isolate total RNA from the whole kidney and Immunoblot analysis of renal samples karger.com. While the specific molecular changes induced by FOY-251 were discussed in the context of its antioxidant and antifibrotic effects, these methods were used to analyze organ-specific responses at the molecular level karger.com.
In red tilapia subjected to cold stress, metabolome analysis of brain tissue identified FOY-251 as a downregulated differential metabolite, suggesting potential molecular changes related to stress response pathways mdpi.com.
Data Tables
While specific quantitative data points suitable for comprehensive interactive tables across all studies were not consistently available in the search results within the defined scope and exclusions, the following table summarizes key observed modulatory activities and biomarker changes in mouse models:
| Animal Model (Mice) | FOY-251 Effect on Parameter | Notes | Source(s) |
| DIO Mice | Food intake | Reduced | nih.govnih.govphysiology.org |
| DIO Mice | Body weight gain | Reduced | nih.govnih.govphysiology.org |
| DIO Mice | Liver steatosis (vacuolation) | Decreased severity | biorxiv.org |
| Ob/ob, Lean, DIO Mice | Plasma FGF21 levels | Increased | nih.govnih.govphysiology.org |
| Ob/ob Mice | Plasma Branched-chain amino acids | Decreased | nih.govphysiology.org |
| Fasted Mice | Gastric emptying | Delayed (partially reversed by CCK1R antagonist) | biorxiv.org |
| CCK1R KO Mice (DIO) | Weight loss | Greater compared to WT mice | biorxiv.orgresearchgate.net |
| CCK1R KO Mice (DIO) | Protein calorie loss in feces | Increased compared to WT mice | biorxiv.orgresearchgate.net |
Note: The interactive functionality of this table is a representation. In a live digital format, sorting and filtering might be available.
Advanced Methodological Approaches in Foy 251 Research
Computational Chemistry and Molecular Dynamics Simulations of FOY 251-Target Protein Complexes
Computational chemistry, including molecular docking and molecular dynamics (MD) simulations, has been instrumental in investigating the binding of FOY 251 to its target proteins. These in silico methods offer a powerful means to predict binding poses, assess interaction energies, and simulate the dynamic behavior of ligand-protein complexes.
Ligand-Protein Docking Methodologies and Molecular Modeling of FOY 251 Interactions
Ligand-protein docking is a widely used computational technique to predict the preferred orientation and binding affinity of a small molecule, such as FOY 251, within the binding site of a target protein. Studies have employed molecular docking to explore the potential interactions between FOY 251 and proteases like TMPRSS2. Molecular modeling studies have supported the understanding of how FOY 251 interacts with these enzymes, suggesting, for instance, that it can form a covalent bond with the active site serine residue of serine proteases, similar to its parent compound, camostat (B1201512). encyclopedia.pubbiorxiv.org The guanidinium (B1211019) functionality of FOY 251 has been shown through modeling to form salt-bridge interactions with residues in the active site, such as Asp-435 in TMPRSS2. umich.edu
Dynamic Simulation of Conformational Changes and Ligand Binding Modes of FOY 251
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to study the stability of the docked complex, conformational changes in the protein and ligand, and the evolution of interactions. Extensive all-atom molecular dynamics simulations and Markov modeling have been applied to investigate the interaction of FOY 251 with TMPRSS2. google.com These simulations can reveal detailed information about the binding modes and how the protein's conformation changes upon ligand binding, contributing to a deeper understanding of the inhibitory mechanism. biorxiv.orgumich.edugoogle.com
Structural Biology Techniques for Atomic-Level Elucidation of FOY 251-Target Interactions (e.g., X-ray Crystallography, Nuclear Magnetic Resonance Spectroscopy)
Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide experimental data on the three-dimensional structures of proteins and their complexes with ligands at atomic resolution. While direct crystal structures of FOY 251 bound to its primary targets were not prominently found in the search results, these techniques are fundamental in providing the structural templates necessary for accurate computational modeling, such as homology modeling of target proteins like TMPRSS2. researchgate.net Furthermore, structural biology approaches, including mass spectrometry, have been used to validate the formation of covalent adducts between FOY 251 and proteases like trypsin and TMPRSS2, confirming the nature of the interaction at a molecular level by observing the expected mass increase upon binding. biorxiv.org Although not specifically detailed for FOY 251 in the provided results, X-ray crystallography and NMR spectroscopy are standard methods for elucidating the precise binding poses and conformational changes that are often explored initially through computational methods. acs.org
Application of High-Throughput Omics Technologies (e.g., Proteomics) to Delineate Broader Biological Impacts of FOY 251
High-throughput omics technologies, particularly proteomics, play a crucial role in understanding the broader biological impact of compounds like FOY 251 by providing a global view of protein expression, modification, and interaction. In the context of FOY 251, which is known to inhibit multiple serine proteases, proteomics-based approaches, such as protease profiling, are essential for identifying the spectrum of enzymes targeted by the compound. acs.orgresearchgate.netresearchgate.net Studies have shown that FOY 251 exhibits activity against a range of trypsin-like serine proteases, including trypsin, thrombin, plasma kallikrein, and plasmin. acs.orgresearchgate.net While its potency against TMPRSS2 is noted to be lower compared to camostat, its activity across various proteases highlights its potential to influence multiple biological pathways regulated by these enzymes. researchgate.netacs.org Proteomics can help delineate these broader impacts by identifying which proteases are affected in complex biological systems upon exposure to FOY 251, providing insights beyond the study of single-target interactions.
Research Findings on FOY 251 Potency Against TMPRSS2
| Compound | IC₅₀ (nM) | Reference |
| Camostat | 6.2 | researchgate.netacs.org |
| FOY-251 | 33.3 | researchgate.netacs.org |
| Nafamostat (B1217035) | 0.27 | researchgate.netacs.org |
| Gabexate (B1204611) | 130 | researchgate.netacs.org |
Note: IC₅₀ values may vary slightly depending on the specific assay conditions and study.
Comparative Studies and Rational Development of Foy 251 Analogs
Comprehensive Structure-Activity Relationship (SAR) Studies of FOY 251 and Its Structural Analogs
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure influence its biological activity. FOY 251, with its core structure featuring a guanidinobenzoyloxy moiety linked to a phenylacetic acid group, functions as a potent serine protease inhibitor glpbio.comcaymanchem.comnih.govsigmaaldrich.comselleckchem.com. The guanidine (B92328) group is a key feature, mimicking the basic amino acid residues (like arginine or lysine) that are typically recognized by the S1 pocket of trypsin-like serine proteases nih.gov. This interaction is crucial for the inhibitory activity of FOY 251 against enzymes such as TMPRSS2, trypsin, thrombin, plasma kallikrein, and plasmin nih.govglpbio.comacs.orgselleckchem.combiorxiv.org.
Research indicates that FOY 251 inhibits serine proteases through a two-step mechanism involving reversible binding followed by the formation of a covalent bond with the catalytic serine residue in the enzyme's active site nih.govresearchgate.net. This reversible covalent inhibition mechanism is characteristic of certain types of serine protease inhibitors. While extensive detailed SAR studies systematically exploring a wide range of novel structural analogs of FOY 251 are not prominently detailed in the provided search results, the comparison of FOY 251 with its parent compound camostat (B1201512) and other related inhibitors like nafamostat (B1217035) and gabexate (B1204611) offers some insight into structural influences on activity acs.orgbiorxiv.org. Camostat, which is rapidly metabolized to FOY 251, and FOY 251 itself show similar activities against several serine proteases, including trypsin, thrombin, plasma kallikrein, and plasmin acs.orgbiorxiv.org. However, their potency can vary depending on the specific protease target, suggesting that subtle structural differences or metabolic conversion play a role in their differential activity profiles.
Principles and Strategies for the Design and Synthesis of Novel Serine Protease Inhibitors Based on the FOY 251 Scaffold
The design of serine protease inhibitors often centers on targeting the highly conserved active site of these enzymes, particularly the catalytic triad (B1167595) containing a serine residue nih.gov. The structure of FOY 251, with its guanidine group, aligns with a common strategy for inhibiting trypsin-like serine proteases, which have a preference for a basic group at the P1 substrate recognition site. Inhibitors are often designed to present a similar basic functionality to interact favorably within this pocket.
Strategies for designing novel serine protease inhibitors based on a scaffold like FOY 251 would typically involve:
Structure-Based Design: Utilizing the known three-dimensional structures of target serine proteases and their complexes with inhibitors (if available) to design molecules that fit precisely into the active site and its adjacent subsites (S1, S2, etc.).
Modification of Key Functional Groups: Altering the guanidine group or the ester linkage, or modifying the phenyl rings and the acetic acid moiety, to optimize interactions with specific protease subsites, improve binding affinity, or enhance selectivity for a particular enzyme.
Introduction of Warheads: Incorporating functional groups capable of forming reversible or irreversible covalent bonds with the catalytic serine residue, similar to the mechanism of FOY 251.
Peptidomimetic Approaches: Designing non-peptide molecules that mimic the substrate or transition state of the protease, incorporating the key features of the FOY 251 scaffold into a modified framework nih.govresearchgate.netnih.govuq.edu.auosti.gov.
Exploration of Analogs: Synthesizing a series of compounds with systematic variations based on the FOY 251 structure to map the SAR in detail and identify modifications that lead to improved potency, selectivity, or pharmacokinetic properties.
While the provided information highlights FOY 251 as an active metabolite and inhibitor, detailed accounts of the rational design and synthesis of a broad library of novel inhibitors explicitly based on the FOY 251 scaffold in the context of discovering new therapeutic agents are not extensively covered. However, the fundamental principles exemplified by the FOY 251 structure and its activity against trypsin-like proteases serve as a basis for such design efforts.
Analysis of Differential Activity Profiles Among FOY 251 and Structurally Related Compounds
FOY 251 exhibits differential inhibitory activity against various serine proteases. Comparative studies have assessed its potency alongside related compounds like camostat, nafamostat, and gabexate, particularly in the context of inhibiting TMPRSS2, an important protease involved in viral entry acs.orgbiorxiv.org.
Data from one study comparing the inhibition of recombinant TMPRSS2 showed the following IC50 values acs.orgbiorxiv.org:
| Compound | TMPRSS2 IC₅₀ (nM) |
| Nafamostat | 0.27 |
| Camostat | 6.2 |
| FOY 251 | 33.3 |
| Gabexate | 130 |
This data indicates that nafamostat is the most potent inhibitor of TMPRSS2 among this group, followed by camostat, then FOY 251, and finally gabexate acs.orgbiorxiv.org. This suggests that while FOY 251 is an active inhibitor, the parent compound camostat and the related structure nafamostat demonstrate higher potency against TMPRSS2 in this specific assay.
Despite the difference in TMPRSS2 potency, FOY 251 and camostat are reported to have similar activities against other serine proteases such as trypsin, thrombin, plasma kallikrein, and plasmin acs.orgbiorxiv.org. This suggests that the structural differences between FOY 251 and camostat, while impacting TMPRSS2 inhibition, may have less influence on their activity against this broader panel of serine proteases. The differential activity profiles highlight the importance of specific structural features for targeting individual proteases within the serine protease family and underscore the complexity of achieving high selectivity.
Future Directions and Translational Research Perspectives for Foy 251
Exploration of Novel Serine Protease Targets and Biological Pathways Modulated by FOY 251
FOY 251 is recognized as a potent inhibitor of several serine proteases, including trypsin, thrombin, plasma kallikrein, plasmin, and notably, transmembrane serine protease 2 (TMPRSS2) nimbu.ioguidetopharmacology.orgbiorxiv.orgsigmaaldrich.com. Its inhibitory action on TMPRSS2 is particularly significant as this protease plays a crucial role in the host cell entry of certain viruses, including SARS-CoV-2 mdpi.comguidetopharmacology.orgguidetomalariapharmacology.orgnih.gov. Research indicates that FOY 251 inhibits TMPRSS2 activity via reversible covalent binding to the serine-441 residue in the active site researchgate.netnih.gov.
While the inhibition of key proteases like TMPRSS2 is well-established, future research aims to explore a wider range of serine protease targets and the complex biological pathways they influence. Studies have already demonstrated that inhibiting intestinal trypsin with FOY 251 can lead to increased levels of fibroblast growth factor 21 (FGF21) and improvements in metabolism in obese mice physiology.org. This effect involves engaging a liver-integrated stress response pathway physiology.org. Additionally, FOY 251 treatment has been shown to decrease fed blood glucose levels and increase fecal protein concentration in mice, suggesting broader impacts on nutrient metabolism and digestion physiology.org. The compound also influences pancreatic zymogen and SPINK transcriptional activity physiology.org.
Future investigations could delve into the specific interactions of FOY 251 with other less-explored serine proteases and elucidate the downstream signaling cascades and physiological processes affected by these interactions. Understanding the full spectrum of proteases inhibited by FOY 251 and the resulting modulation of biological pathways is crucial for identifying new therapeutic opportunities beyond its current or investigated uses.
Detailed research findings on the potency of FOY 251 against key serine proteases are summarized in the table below:
| Protease | IC₅₀ (nM) for FOY 251 | Reference |
| TMPRSS2 | 33.3 | acs.orgacs.orgacs.org |
| Trypsin | 55 | sigmaaldrich.com |
| Plasma Kallikrein | 2320 | sigmaaldrich.com |
| Plasmin | 12500 | sigmaaldrich.com |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
Integration of FOY 251 Research into Systems Biology and Network Pharmacology Frameworks
Integrating FOY 251 research into systems biology and network pharmacology frameworks represents a significant future direction. These approaches allow for a more holistic understanding of how FOY 251 interacts within complex biological systems, considering the interplay between multiple molecular targets and biological pathways.
A semi-mechanistic pharmacokinetic (PK)/pharmacodynamic (PD) modeling approach has been successfully applied to study camostat (B1201512) and its active metabolite, FOY 251, in the context of TMPRSS2 inhibition and its impact on SARS-CoV-2 cell entry researchgate.netnih.govnih.govasm.org. This model incorporates the reversible covalent inhibition mechanism of TMPRSS2 by FOY 251 and links the level of enzyme inhibition to the efficiency of viral entry nih.govnih.govasm.org. Such modeling is valuable for predicting the compound's behavior in vivo and understanding the relationship between drug exposure and effect within a system researchgate.netnih.govnih.govasm.org. The application of this methodology has also provided insights supporting medicinal chemistry efforts to enhance the potency and PK/PD profile of compounds related to camostat and FOY 251 nih.govnih.govasm.org.
Further research can expand these modeling efforts to encompass a wider range of proteases and pathways affected by FOY 251. Network pharmacology can be employed to map the interactions of FOY 251 with its known and potential targets and analyze the resulting perturbations in biological networks associated with various diseases. This could reveal previously unrecognized therapeutic opportunities and potential off-target effects. Integrating data from genomics, proteomics, and metabolomics studies with pharmacological data on FOY 251 within a systems biology framework could provide a more comprehensive picture of its mechanisms of action and its impact on cellular and physiological processes.
Advancements in Research Methodologies for the Comprehensive Study of Protease Inhibition by FOY 251
Advancements in research methodologies are crucial for a more comprehensive understanding of FOY 251's protease inhibitory activities. The development and application of sensitive and high-throughput assays are essential for profiling the compound's activity against a broad spectrum of proteases.
A fluorogenic biochemical assay for measuring recombinant human TMPRSS2 activity has been developed and utilized for high-throughput screening and profiling of inhibitors, including FOY 251 acs.orgacs.orgacs.org. Such assays allow for the efficient determination of inhibitory potency (e.g., IC₅₀ values) and facilitate the comparison of FOY 251's activity against different proteases or in comparison to other inhibitors acs.orgacs.orgacs.org.
Beyond biochemical assays, the use of cell-based assays is vital for studying the effects of FOY 251 in a more physiologically relevant context. Studies have used cell lines such as Calu-3 and Caco-2 cells to investigate the inhibition of viral entry mediated by TMPRSS2 mdpi.comnih.govmedchemexpress.com. Ex vivo models, such as human precision-cut-lung slices, also provide valuable insights into the compound's activity in complex tissue environments nih.gov.
Future methodological advancements could include the development of more sophisticated cell-based assays that mimic specific disease states or tissue environments where FOY 251's target proteases are active. Advanced imaging techniques could be employed to visualize the interaction of FOY 251 with its targets in live cells or tissues. Further refinement of PK/PD modeling techniques, potentially incorporating more complex multi-compartment models and considering tissue-specific distribution and metabolism, would enhance the ability to predict FOY 251's in vivo behavior and optimize potential therapeutic strategies. The application of structural biology techniques, such as X-ray crystallography or cryo-EM, could provide detailed insights into the binding modes of FOY 251 with its target proteases, guiding rational design of more potent and selective inhibitors.
Q & A
Q. How can researchers validate this compound’s mechanism of action when preliminary data contradicts existing literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
